2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide
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Description
2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H20N6O4S and its molecular weight is 464.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Development
Researchers have focused on the synthesis of novel compounds derived from structures similar to 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide, aiming to explore their potential therapeutic activities. For instance, novel compounds with anti-inflammatory and analgesic properties have been synthesized from related pyrimidine and triazole derivatives, indicating the chemical versatility and potential biomedical applications of these molecular frameworks (Abu‐Hashem et al., 2020).
Anticancer Activity
Derivatives of the compound have been investigated for their in vitro cytotoxic activity against cancer cell lines. Certain aryloxy groups attached to the pyrimidine ring of related compounds have shown appreciable cancer cell growth inhibition, highlighting the potential of these derivatives as anticancer agents (Al-Sanea et al., 2020).
Antimicrobial Activity
Synthesis of new derivatives aiming at antimicrobial properties has been a significant area of research. For example, compounds exhibiting promising antimicrobial activities have been developed, indicating the potential use of these molecules in developing new antimicrobial agents (Gomha et al., 2018).
Green Chemistry Approaches
In the context of environmental sustainability, green chemistry approaches have been applied to the synthesis of analgesic and antipyretic compounds related to this compound, indicating a shift towards more environmentally friendly synthesis methods (Reddy et al., 2014).
Properties
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S/c1-32-17-10-6-5-9-16(17)24-20(30)13-33-22-27-26-18(28(22)15-7-3-2-4-8-15)11-14-12-19(29)25-21(31)23-14/h2-10,12H,11,13H2,1H3,(H,24,30)(H2,23,25,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREXBEJASNJGDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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